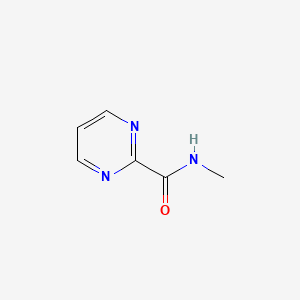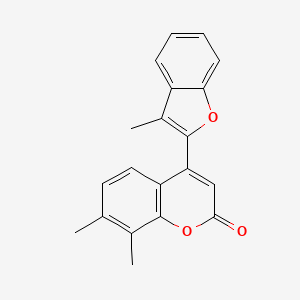![molecular formula C18H19ClN4O2S B2617911 5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide CAS No. 1181493-05-9](/img/structure/B2617911.png)
5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactionsThe final steps involve the coupling of the pyrimidine core with a piperidine-1-carbonyl-phenyl moiety under specific reaction conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis platforms .
化学反応の分析
Types of Reactions
5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chlorine atom can yield a variety of substituted pyrimidines .
科学的研究の応用
5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
類似化合物との比較
Similar Compounds
- 5-chloro-2-methylsulfanyl-pyrimidin-4-ol
- 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine
- 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine
Uniqueness
5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
特性
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-26-18-20-11-13(19)15(22-18)16(24)21-14-8-4-3-7-12(14)17(25)23-9-5-2-6-10-23/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPVXTWAQQTFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2617828.png)
![2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2617832.png)
![3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2617833.png)







![N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2617843.png)

![2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617847.png)
![N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B2617850.png)
